molecular formula C15H23NO2 B4643977 1-[4-(4-methoxyphenoxy)butyl]pyrrolidine

1-[4-(4-methoxyphenoxy)butyl]pyrrolidine

Cat. No.: B4643977
M. Wt: 249.35 g/mol
InChI Key: SXUUWCYCFIVYHX-UHFFFAOYSA-N
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Description

1-[4-(4-Methoxyphenoxy)butyl]pyrrolidine is a pyrrolidine derivative characterized by a pyrrolidine ring (a five-membered amine) linked to a butyl chain substituted with a 4-methoxyphenoxy group. This compound belongs to a broader class of nitrogen-containing heterocycles, which are widely studied for their applications in medicinal chemistry, catalysis, and materials science .

Properties

IUPAC Name

1-[4-(4-methoxyphenoxy)butyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-17-14-6-8-15(9-7-14)18-13-5-4-12-16-10-2-3-11-16/h6-9H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUUWCYCFIVYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Their Key Features

A comparison of structurally related pyrrolidine derivatives is summarized below:

Compound Name Key Structural Features Biological/Physicochemical Properties References
1-[4-(4-Methoxyphenoxy)butyl]pyrrolidine Pyrrolidine + 4-methoxyphenoxybutyl chain Hypothesized moderate solubility; potential CNS activity (inferred from analogs)
1-[1-Oxo-9(3,4-methylenedioxyphenyl)-nonatrienyl]pyrrolidine Pyrrolidine + unsaturated acyl chain + methylenedioxyphenyl Binds to monoamine oxidase A (MAO-A); antidepressant potential
1-[4-(4-Chlorophenyl)-3-phenyl-2-butenyl]pyrrolidine Pyrrolidine + chlorophenyl and phenyl substituents Low aqueous solubility (data from analogs)
(E,E)-1-(2,4-Dodecadienoyl)-pyrrolidine Pyrrolidine + long unsaturated acyl chain Structural alerts (genotoxicity predicted negative)
1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine Pyrrolidine + brominated phenoxyethyl chain No known hazards; used in laboratory research
Dextromoramide (Pyrrolidine-morpholine hybrid) Pyrrolidine + morpholine + diphenyl groups Opioid analgesic activity; complex pharmacodynamics

Physicochemical Properties

  • Solubility : Pyrrolidine derivatives exhibit variable aqueous solubility depending on substituents. For instance, 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]pyrrolidine has low solubility due to hydrophobic aryl groups , whereas compounds with polar groups (e.g., methoxy) may show improved solubility.
  • Stability: The presence of electron-donating groups (e.g., methoxy in this compound) may enhance stability against oxidative degradation compared to halogenated analogs .

Key Research Findings and Implications

Medicinal Chemistry: Pyrrolidine derivatives with aryloxyalkyl chains (e.g., 4-methoxyphenoxy) are understudied but share structural motifs with MAO-A inhibitors and opioid analgesics, warranting further investigation .

Safety vs. Activity Trade-offs : Halogenated analogs (e.g., bromo or chloro derivatives) may offer stability but pose higher toxicity risks compared to methoxy-substituted compounds .

Catalytic Applications: Pyrrolidine rings are key in chiral catalysis; however, bulky substituents (e.g., 4-methoxyphenoxybutyl) could influence stereoselectivity in reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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